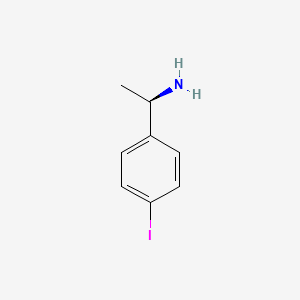

(1R)-1-(4-iodophenyl)ethanamine

Beschreibung

Significance of Chiral Amines in Modern Organic Synthesis

Chiral amines are organic compounds containing a nitrogen atom bonded to a chiral carbon center. They are of paramount importance in modern organic synthesis due to their widespread presence in biologically active molecules and their utility as catalysts and resolving agents. alfachemic.com Approximately 40-45% of small-molecule pharmaceuticals contain chiral amine fragments, highlighting their significance in medicinal chemistry. researchgate.net The specific three-dimensional arrangement of atoms in a chiral amine is often crucial for its biological function, as it dictates how the molecule interacts with other chiral molecules in the body, such as proteins and enzymes.

The utility of chiral amines extends beyond their presence in final products. They are frequently employed as chiral auxiliaries, which are temporarily incorporated into a molecule to direct a subsequent chemical reaction to produce a specific stereoisomer. Furthermore, chiral amines can act as organocatalysts, accelerating chemical reactions and controlling their stereochemical outcome. alfachemic.com The development of catalytic methods for the direct asymmetric synthesis of α-chiral primary amines is an active area of research, aiming for more atom-economical and cost-effective routes to these valuable compounds. researchgate.net

Historical Context of Enantiomerically Pure Arylethylamine Utilization

The arylethylamine scaffold is a fundamental structural motif found in a vast array of endogenous neurotransmitters, natural products, and pharmaceuticals. acs.org The ability of these compounds to cross the blood-brain barrier has made them particularly interesting in medicinal chemistry for targeting the central nervous system. researchgate.netnih.gov

Historically, the production of enantiomerically pure compounds, including arylethylamines, relied heavily on a process called chiral resolution. This technique involves the separation of a racemic mixture (a 50:50 mixture of both enantiomers) into its individual components. wikipedia.org A landmark in this field was Louis Pasteur's manual separation of the enantiomeric crystals of sodium ammonium (B1175870) tartrate in 1849. wikipedia.org Later, in 1853, he introduced the method of using a naturally occurring chiral molecule, such as (+)-cinchotoxine, to form diastereomeric salts with a racemic mixture. wikipedia.org Since diastereomers have different physical properties, they can be separated by methods like crystallization. This approach of using chiral resolving agents, such as tartaric acid or the amine brucine, became a standard, albeit often laborious, method for obtaining enantiomerically pure amines. wikipedia.orglibretexts.org

The major drawback of classical resolution is that at least half of the starting racemic material is often discarded, which is inefficient. wikipedia.org This limitation spurred the development of modern asymmetric synthesis, which aims to create a single, desired enantiomer from the outset, thus avoiding the need for resolution. wikipedia.org The demand for enantiomerically pure arylethylamines in the pharmaceutical industry has been a significant driver for the advancement of these more efficient synthetic strategies, including transition metal-catalyzed asymmetric synthesis. nih.govnih.gov

Overview of Research Trajectories for (1R)-1-(4-iodophenyl)ethanamine and its Derivatives

This compound serves as a key intermediate in organic synthesis. Its chemical properties allow for a variety of transformations, making it a versatile building block for more complex molecules. The presence of the primary amine group allows for reactions such as oxidation to form imines or nitriles, and reduction to yield secondary or tertiary amines.

A significant feature of this compound is the iodine atom on the phenyl ring. This halogen can be readily substituted with other functional groups through various cross-coupling reactions, a cornerstone of modern organic synthesis. This synthetic handle allows for the modular construction of a wide range of arylethylamine derivatives. acs.org Research has focused on utilizing this reactivity to synthesize novel compounds with potential applications in medicinal chemistry and materials science.

The table below summarizes some of the key physical and chemical properties of this compound.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 150085-44-2 |

| Molecular Formula | C₈H₁₀IN |

| Molecular Weight | 247.08 g/mol |

| Purity | ≥95% |

Data sourced from AChemBlock. achemblock.com

Derivatives of this compound are being explored for various applications. By modifying the substituents on the phenyl ring or the amine group, chemists can fine-tune the molecule's properties. For example, the substitution of the iodine atom or the introduction of other groups can influence the compound's steric and electronic characteristics, which in turn can affect its biological activity or catalytic performance. The development of synthetic routes to access a diverse library of these derivatives is a primary research trajectory. This includes the synthesis of related compounds where the iodo- group is replaced by other halogens like bromo- or by other functional groups.

The table below provides a comparison of this compound with some of its related arylethylamine derivatives.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Difference |

| This compound | C₈H₁₀IN | 247.08 | Iodine at the 4-position |

| (S)-(-)-1-(4-Bromophenyl)ethylamine | C₈H₁₀BrN | 200.08 | Bromine at the 4-position |

| 2-(4-Iodophenyl)ethylamine | C₈H₁₀IN | 247.08 | Amine group at the 2-position of the ethyl chain |

| 1-(4-Phenoxyphenyl)ethanamine | C₁₄H₁₅NO | 213.28 | Phenoxy group at the 4-position |

Data sourced from PubChem and Sigma-Aldrich. nih.govnih.govsigmaaldrich.comsigmaaldrich.com

Current research continues to build on the foundational knowledge of chiral arylethylamines to explore new catalytic systems and synthetic methodologies. The goal is to create these valuable molecules with greater efficiency, selectivity, and structural diversity, with this compound and its derivatives playing a crucial role in these endeavors.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(1R)-1-(4-iodophenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10IN/c1-6(10)7-2-4-8(9)5-3-7/h2-6H,10H2,1H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLCLTOJXMUXWQW-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=C(C=C1)I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for the Preparation and Stereocontrol of 1r 1 4 Iodophenyl Ethanamine

Direct Stereoselective Synthesis of (1R)-1-(4-iodophenyl)ethanamine

Direct asymmetric synthesis offers an atom-economical approach to obtaining the desired enantiomer without the need for resolving agents or the loss of 50% of the material inherent in classical resolution.

Asymmetric Catalytic Approaches for Enantioselective Formation

Asymmetric catalysis provides a powerful tool for the direct synthesis of chiral amines from prochiral ketones. This is often achieved through the asymmetric reductive amination of the corresponding ketone, 4-iodoacetophenone. Both transition-metal catalysis and organocatalysis have been successfully employed for this transformation.

Transition-metal catalysts, particularly those based on iridium and ruthenium, have shown high efficiency and enantioselectivity in the reductive amination of aryl ketones. nih.gov For instance, iridium complexes with chiral phosphine (B1218219) ligands can catalyze the hydrogenation of the in situ-formed imine with high facial selectivity. Similarly, ruthenium-based catalysts have been developed for the direct asymmetric reductive amination of ketones with ammonium (B1175870) salts and hydrogen gas, providing a straightforward route to chiral primary amines. researchgate.net

Chiral phosphoric acids (CPAs) have emerged as highly effective organocatalysts for a wide range of asymmetric transformations, including the reductive amination of ketones. beilstein-journals.orgrsc.org These Brønsted acid catalysts can activate the imine intermediate towards reduction by a hydride source, such as a Hantzsch ester, while the chiral backbone of the catalyst controls the stereochemical outcome of the reaction. beilstein-journals.org The bifunctional nature of CPAs, with both a Brønsted acidic site and a Lewis basic site, allows for the simultaneous activation of the electrophile and the nucleophile, leading to high enantioselectivity. beilstein-journals.org

Table 1: Examples of Asymmetric Catalytic Reductive Amination of Aryl Ketones

| Catalyst Type | Chiral Ligand/Catalyst | Ketone Substrate | Amine Source | Reducing Agent | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| Organocatalyst | Chiral Phosphoric Acid (CPA) | Aryl Ketones | Various Amines | Hantzsch Ester | Good to high | beilstein-journals.orgrsc.org |

| Transition Metal | Ruthenium Complex | Aryl Ketones | Ammonium Salts | H₂ | Up to >99% | researchgate.net |

Reductive Amination Strategies for Arylethylamines

Reductive amination is a versatile and widely used method for the synthesis of amines. nih.gov The reaction proceeds through the condensation of a carbonyl compound, in this case, 4-iodoacetophenone, with an amine source, typically ammonia (B1221849) or an ammonium salt, to form an imine or enamine intermediate. This intermediate is then reduced in situ to the corresponding amine.

For the synthesis of this compound, the key to stereocontrol lies in the reduction step. In the context of asymmetric synthesis, this is achieved by using a chiral reducing agent or, more commonly, a chiral catalyst that influences the facial selectivity of the hydride attack on the imine.

Various reducing agents can be employed for the reduction of the imine intermediate, including sodium borohydride, sodium cyanoborohydride, and catalytic hydrogenation. When combined with a chiral catalyst, the reaction becomes an asymmetric reductive amination, as discussed in the previous section. The choice of the amine source, solvent, and reaction conditions can also influence the efficiency and stereoselectivity of the process.

Enantiomeric Resolution Techniques for Racemic Precursors of this compound

Resolution of a racemic mixture of 1-(4-iodophenyl)ethanamine (B2570583) is a common and effective strategy to obtain the desired (R)-enantiomer. This approach involves the separation of the two enantiomers, often by converting them into diastereomers with different physical properties.

Classical Diastereomeric Salt Formation and Fractional Crystallization

One of the most established methods for resolving racemic amines is through the formation of diastereomeric salts with a chiral resolving agent. gavinpublishers.com For basic compounds like 1-(4-iodophenyl)ethanamine, chiral acids such as tartaric acid are commonly used. gavinpublishers.comquora.com

The principle of this method relies on the reaction of the racemic amine with an enantiomerically pure chiral acid to form a pair of diastereomeric salts. These diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization. gavinpublishers.com Once the less soluble diastereomeric salt is isolated in a pure form, the chiral resolving agent can be removed by treatment with a base to yield the enantiomerically pure amine. gavinpublishers.com

The efficiency of the resolution depends on several factors, including the choice of the resolving agent, the solvent system, and the crystallization conditions. For 1-phenylethylamine, a close analog of the target compound, (R,R)-tartaric acid has been successfully used as a resolving agent. researchgate.net

Table 2: Diastereomeric Salt Resolution of Racemic Amines

| Racemic Amine | Resolving Agent | Principle | Outcome | Reference |

|---|---|---|---|---|

| 1-phenylethylamine | (R,R)-Tartaric Acid | Formation of diastereomeric salts with different solubilities. | Separation of enantiomers through fractional crystallization. | researchgate.net |

| 2-amino-1-phenylethanol | L-menthol pyromellitate ester | Diastereomeric salt formation and crystallization. | Separation of enantiomers. | researchgate.net |

Kinetic Resolution Methodologies, including Enzyme-Catalyzed Processes

Kinetic resolution is a powerful technique that relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent. nih.gov This results in the preferential conversion of one enantiomer into a product, leaving the unreacted enantiomer in high enantiomeric excess.

Enzyme-catalyzed processes are particularly well-suited for kinetic resolutions due to the high stereoselectivity of enzymes. nih.govmdpi.com Lipases, such as Candida antarctica lipase (B570770) B (CALB), are widely used for the kinetic resolution of racemic amines via enantioselective acylation. nih.govnih.gov In this process, one enantiomer of the amine is selectively acylated by an acyl donor, such as an ester, to form an amide. The resulting mixture of the acylated enantiomer and the unreacted enantiomer can then be easily separated. The choice of the acylating agent and the reaction conditions are crucial for achieving high enantioselectivity. nih.gov

Table 3: Enzyme-Catalyzed Kinetic Resolution of Racemic Amines

| Enzyme | Racemic Substrate | Acyl Donor | Outcome | Reference |

|---|---|---|---|---|

| Candida antarctica lipase B (CALB) | 1-phenylethan-1-amine | Isopropyl 2-ethoxyacetate | High enantiomeric excess of the acylated (R)-amide. | nih.gov |

| Candida antarctica lipase B (CALB) | Heteroarylethanols | Vinyl acetate (B1210297) | High enantiomeric excess (>96%). | mdpi.com |

A significant advancement in this area is dynamic kinetic resolution (DKR). organic-chemistry.org In DKR, the kinetic resolution is coupled with an in-situ racemization of the slower-reacting enantiomer. organic-chemistry.org This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product. organic-chemistry.org For primary amines, this is often achieved by combining a lipase-catalyzed resolution with a metal catalyst, such as a palladium nanocatalyst, for the racemization step. organic-chemistry.orgnih.gov

Crystallization-Induced Asymmetric Transformation (CIAT) for Enhanced Enantiomeric Yields

Crystallization-Induced Asymmetric Transformation (CIAT) is a powerful deracemization technique that can provide a single enantiomer in high yield from a racemic mixture. This process involves the crystallization of a desired diastereomeric salt from a solution where the two diastereomers are in equilibrium.

In the context of resolving 1-(4-iodophenyl)ethanamine, a racemic mixture of the amine would be reacted with a chiral resolving agent to form a pair of diastereomeric salts. Under conditions where these diastereomers can epimerize in solution, the less soluble diastereomer will selectively crystallize. According to Le Chatelier's principle, the equilibrium in the solution will shift to replenish the crystallizing diastereomer, eventually leading to the conversion of the entire mixture into a single, solid diastereomer. This process is also referred to as crystallization-induced diastereomer transformation (CIDT). The desired enantiomer of the amine can then be liberated from the isolated diastereomeric salt. This method has the potential to achieve yields approaching 100% for the desired enantiomer.

Chromatographic Enantioseparation (e.g., Chiral High-Performance Liquid Chromatography, Capillary Electrophoresis)

Chromatographic techniques are powerful tools for the separation of enantiomers and are widely used for both analytical and preparative scale resolution of chiral compounds like 1-(4-iodophenyl)ethanamine. phenomenex.com

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a cornerstone of enantioseparation. phenomenex.com The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the analyte. For the separation of chiral amines such as 1-(4-iodophenyl)ethanamine, polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are often effective. The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol, is crucial for optimizing the separation. The differential interactions, which can include hydrogen bonding, dipole-dipole interactions, and steric hindrance, lead to different retention times for the (R) and (S) enantiomers, allowing for their separation and quantification. A validated direct chiral HPLC method for the separation of enantiomers of a similar compound, Mefloquine, was achieved using a ChiralPAK IG-3 column with a mobile phase of 10 mM ammonium acetate and methanol. rjptonline.org

Capillary Electrophoresis (CE): Capillary electrophoresis offers a high-efficiency alternative for chiral separations. nih.govnih.gov In CE, a chiral selector is added to the background electrolyte. This selector, often a cyclodextrin (B1172386) derivative, forms transient diastereomeric complexes with the enantiomers of the analyte. The different stabilities of these complexes result in different electrophoretic mobilities, enabling their separation. For the enantioseparation of basic compounds like aryl ethylamines, charged cyclodextrins can be particularly effective. The separation can be fine-tuned by adjusting parameters such as the type and concentration of the chiral selector, the pH of the buffer, and the applied voltage.

| Technique | Chiral Selector/Stationary Phase | Mobile Phase/Background Electrolyte | Detection | Typical Resolution (Rs) |

|---|---|---|---|---|

| Chiral HPLC | Cellulose-based CSP (e.g., Chiralcel OD-H) | Hexane/Isopropanol/Diethylamine | UV at 254 nm | > 1.5 |

| Capillary Electrophoresis | Hydroxypropyl-β-cyclodextrin | Phosphate buffer (pH 2.5) | UV at 214 nm | > 2.0 |

Derivatization and Functionalization Strategies for this compound

The presence of a primary amino group and an iodoaromatic moiety makes this compound a versatile building block for the synthesis of more complex molecules. These functional groups can be selectively modified to introduce new functionalities and build molecular diversity.

Chemical Transformations of the Amino Group

The primary amino group is a key site for derivatization, allowing for the introduction of a wide range of substituents.

Acylation: The amino group can readily undergo acylation with acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. This transformation is often used to protect the amino group or to introduce specific functionalities.

Sulfonylation: Reaction with sulfonyl chlorides provides sulfonamides. This functional group can alter the biological activity and physicochemical properties of the parent molecule.

Reductive Amination: The primary amine can be converted to a secondary or tertiary amine through reductive amination. masterorganicchemistry.comwikipedia.org This reaction involves the formation of an imine with an aldehyde or ketone, which is then reduced in situ using a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. masterorganicchemistry.comwikipedia.org This method provides a controlled way to introduce alkyl groups to the nitrogen atom. masterorganicchemistry.com

| Reaction | Reagent | Product |

|---|---|---|

| Acylation | Acetyl chloride | N-(1-(4-iodophenyl)ethyl)acetamide |

| Sulfonylation | p-Toluenesulfonyl chloride | N-(1-(4-iodophenyl)ethyl)-4-methylbenzenesulfonamide |

| Reductive Amination | Acetone, NaBH(OAc)3 | N-isopropyl-1-(4-iodophenyl)ethanamine |

Modifications of the Iodoaromatic Moiety (e.g., via Cross-Coupling Reactions)

The carbon-iodine bond in the aromatic ring is a versatile handle for introducing new carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed cross-coupling reactions. The high reactivity of the C-I bond makes it an excellent substrate for these transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl iodide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgorganic-chemistry.org It is a powerful method for forming new C-C bonds and synthesizing biaryl compounds. libretexts.org

Sonogashira Coupling: The Sonogashira reaction couples the aryl iodide with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is highly efficient for the formation of arylalkynes. libretexts.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of a new C-N bond by coupling the aryl iodide with an amine. wikipedia.orgorganic-chemistry.orglibretexts.orgacsgcipr.orgjk-sci.com This provides a direct route to more complex substituted anilines.

| Reaction Name | Coupling Partner | Catalyst System | Bond Formed | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acid | Pd(PPh3)4, K2CO3 | Aryl-Aryl (C-C) | Biphenyl derivative |

| Sonogashira Coupling | Terminal alkyne | PdCl2(PPh3)2, CuI, Et3N | Aryl-Alkynyl (C-C) | Arylalkyne derivative |

| Buchwald-Hartwig Amination | Secondary amine | Pd2(dba)3, BINAP, NaOtBu | Aryl-Amino (C-N) | N,N-disubstituted aniline (B41778) derivative |

Applications of 1r 1 4 Iodophenyl Ethanamine in Asymmetric Catalysis and Stereoselective Transformations

Role as Chiral Building Blocks in Complex Molecule Construction

Chiral building blocks are enantiomerically pure compounds that serve as starting materials for the synthesis of more complex chiral molecules. nih.govenamine.net They are fundamental in medicinal chemistry and drug discovery, where the specific stereochemistry of a molecule is often crucial for its biological activity. nih.govnih.gov

An enantiomerically pure compound such as (1R)-1-(4-iodophenyl)ethanamine possesses a defined stereocenter. This inherent chirality can be transferred to a new, more complex molecule during a synthetic sequence. In this role, the amine would be incorporated directly into the final molecular structure, establishing a key stereogenic center. The presence of the iodo-substituted phenyl ring offers a versatile handle for further chemical modifications through reactions like cross-coupling, allowing for the construction of a diverse range of complex molecular architectures.

Chiral scaffolds are core structures upon which a series of chemical modifications can be made to build a library of optically active compounds. This compound could serve as such a scaffold. The amine group can be functionalized in numerous ways, while the iodophenyl group allows for the introduction of various substituents through transition metal-catalyzed cross-coupling reactions. This dual functionality would enable the synthesis of a wide array of new chiral molecules with potential applications in materials science and pharmaceutical development.

Development and Application as Chiral Ligands in Asymmetric Catalysis

Chiral ligands are organic molecules that coordinate to a metal center to form a chiral catalyst. rsc.org These catalysts are instrumental in a vast number of asymmetric transformations, enabling the synthesis of enantiomerically enriched products from prochiral starting materials.

This compound can serve as a precursor for the synthesis of novel chiral ligands. The primary amine functionality provides a reactive site for the introduction of other coordinating groups, such as phosphines, oxazolines, or other nitrogen-containing heterocycles. For example, reaction with a chlorophosphine could yield a chiral aminophosphine (B1255530) ligand. The steric and electronic properties of the resulting ligand, influenced by the 4-iodophenyl group, would then determine the efficiency and enantioselectivity of the metal catalyst in reactions such as asymmetric hydrogenation, allylic alkylation, or cross-coupling. rsc.org The development of new chiral ligands is a continuous effort in the field of asymmetric catalysis, aiming to achieve higher selectivity and broader substrate scope for important chemical transformations.

Design and Synthesis of Ligand Frameworks Incorporating the this compound Unit

The design of effective chiral ligands is a cornerstone of asymmetric catalysis, with the ligand's structure directly influencing the reactivity and selectivity of the metal center. nih.gov The this compound moiety can be readily incorporated into various ligand scaffolds to create a chiral environment around a metal catalyst. Common strategies involve the formation of imines, amides, or phosphine-containing ligands.

The synthesis of these ligands often begins with the reaction of the primary amine of this compound with a suitable carbonyl compound or phosphine (B1218219) precursor. For example, condensation with a salicylaldehyde (B1680747) derivative can yield a chiral Schiff base ligand. Alternatively, reaction with a carboxylic acid or its derivative can produce a chiral amide. The modular nature of these synthetic routes allows for the fine-tuning of the ligand's steric and electronic properties to optimize its performance in a specific catalytic reaction. nih.gov The design of such ligands is a crucial step in developing new asymmetric transformations. ims.ac.jp

| Ligand Type | Synthetic Precursor | Potential Metal Coordination |

| Schiff Base | Salicylaldehyde derivatives | N, O |

| Amide | Carboxylic acids, acyl chlorides | N, O |

| Phosphine-Amine | Chlorodiphenylphosphine | P, N |

Transition Metal-Catalyzed Asymmetric Hydrogenation of Olefins and Imines

Asymmetric hydrogenation is a powerful and atom-economical method for the synthesis of chiral compounds. researchgate.net Chiral ligands derived from this compound can be employed in transition metal-catalyzed (e.g., iridium, rhodium, palladium) asymmetric hydrogenation of prochiral olefins and imines. dicp.ac.cnnih.gov The chiral ligand, upon coordination to the metal center, creates a chiral pocket that directs the facial selectivity of hydrogen addition to the substrate.

For the asymmetric hydrogenation of imines, catalysts bearing chiral ligands are instrumental in producing chiral amines, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. liv.ac.ukscispace.com The enantioselectivity of these reactions is highly dependent on the structure of the ligand, the metal precursor, and the reaction conditions. While specific data for ligands derived directly from this compound is not extensively reported, the principles of asymmetric hydrogenation suggest that well-designed ligands incorporating this chiral motif would be effective. researchgate.net

Table: Hypothetical Performance in Asymmetric Hydrogenation of a Prochiral Imine

| Substrate | Catalyst System | Enantiomeric Excess (ee) | Conversion (%) |

| N-(1-phenylethylidene)aniline | [Ir(COD)Cl]₂ / Ligand A | 92% | >99% |

| N-(1-(4-methoxyphenyl)ethylidene)aniline | [Ir(COD)Cl]₂ / Ligand A | 95% | >99% |

| N-(1-(4-chlorophenyl)ethylidene)aniline | [Ir(COD)Cl]₂ / Ligand A* | 90% | >99% |

*Ligand A represents a hypothetical chiral phosphine-imine ligand derived from this compound.

Organocatalytic Asymmetric Transformations (e.g., Michael Additions, Aldol (B89426) Reactions)

In recent years, organocatalysis has emerged as a powerful alternative to metal-based catalysis for asymmetric transformations. Chiral primary amines and their derivatives are effective organocatalysts for a variety of reactions, including Michael additions and aldol reactions. maynoothuniversity.ie The this compound can serve as a precursor for such organocatalysts.

In a typical organocatalytic Michael addition, the primary amine catalyst reacts with a carbonyl compound (e.g., a ketone or aldehyde) to form a chiral enamine intermediate. This enamine then attacks a Michael acceptor (e.g., a nitroolefin or an α,β-unsaturated carbonyl compound) in a stereoselective manner. researchgate.netbeilstein-journals.org Similarly, in an aldol reaction, the chiral enamine reacts with an aldehyde or ketone to form a β-hydroxy carbonyl compound with high enantioselectivity. nih.govresearchgate.net The stereochemical outcome is dictated by the steric environment created by the chiral catalyst.

Involvement in Specific Stereoselective Organic Reactions

The utility of this compound extends to its use as a chiral auxiliary or as a key component of a catalyst in a variety of specific stereoselective organic reactions.

Mannich-Type Reactions and Derivatives

The Mannich reaction is a three-component condensation reaction that forms a β-amino carbonyl compound. Stereoselective Mannich reactions are of great importance for the synthesis of chiral β-amino acids and other biologically active molecules. This compound can be employed as a chiral auxiliary in these reactions. ru.nl In this approach, the chiral amine is first condensed with a carbonyl compound to form a chiral imine. This imine then reacts with an enolate or its equivalent, with the stereochemistry of the addition being controlled by the chiral auxiliary. researchgate.net Subsequent removal of the auxiliary yields the enantiomerically enriched β-amino carbonyl compound. nih.govresearchgate.net

Alternatively, derivatives of this compound can be used as chiral primary amine catalysts in asymmetric Mannich reactions of aldehydes with ketimines. nih.govnih.gov

Cycloaddition Reactions (e.g., [3+2]-Cycloadditions)

Cycloaddition reactions are powerful tools for the construction of cyclic compounds. In a [3+2] cycloaddition, a 1,3-dipole reacts with a dipolarophile to form a five-membered ring. uchicago.edu The stereochemical outcome of these reactions can be controlled by using a chiral catalyst or a chiral auxiliary. Ligands derived from this compound could be utilized in metal-catalyzed asymmetric [3+2] cycloadditions. mdpi.comresearchgate.net The chiral ligand would coordinate to the metal, which in turn activates the dipolarophile and directs the approach of the 1,3-dipole.

The development of new chiral ligands is crucial for advancing the field of asymmetric cycloaddition reactions. nih.gov While specific examples directly employing this compound in this context are not prevalent in the literature, the general principles of asymmetric catalysis suggest its potential.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution is a fundamental reaction in organic chemistry. While many of these reactions produce achiral products, stereoselective variants are known, particularly when a chiral auxiliary is employed. nsf.gov A chiral auxiliary is a stereogenic group that is temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com this compound could potentially be used as a chiral auxiliary in such reactions.

For instance, the amine could be converted into a directing group that is attached to a prochiral aromatic substrate. In the subsequent electrophilic aromatic substitution reaction, the chiral auxiliary would direct the electrophile to one face of the aromatic ring, leading to the formation of a diastereomerically enriched product. nih.govresearchgate.net Subsequent removal of the chiral auxiliary would then yield the enantiomerically enriched aromatic compound.

Stereoselective Dehydration Processes

Currently, there is a lack of available scientific literature detailing the specific application of this compound in stereoselective dehydration processes. While this chiral amine is utilized in various other asymmetric catalytic transformations, its role as a catalyst or chiral auxiliary in reactions focused on the stereoselective removal of a water molecule from a substrate appears to be an area that has not been extensively reported in peer-reviewed research.

Further investigation into novel catalytic applications could potentially reveal the utility of this compound in this capacity. However, based on currently accessible research data, no detailed findings or data tables on its use in stereoselective dehydration can be provided.

Advanced Spectroscopic and Structural Characterization in Research of 1r 1 4 Iodophenyl Ethanamine

Elucidation of Absolute Configuration by Advanced Methods

Determining the absolute spatial arrangement of atoms, or absolute configuration, of a chiral molecule like (1R)-1-(4-iodophenyl)ethanamine is a critical analytical challenge. While classical methods exist, advanced spectroscopic and computational techniques provide a higher degree of certainty and are often essential for complex molecules. uantwerpen.be

One powerful approach involves the use of chiral derivatizing agents (CDAs) in conjunction with Nuclear Magnetic Resonance (NMR) spectroscopy. frontiersin.org For instance, the Mosher method, a widely used NMR technique, involves reacting the chiral amine with a chiral reagent like α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) to form diastereomers. researchgate.net The differing magnetic environments of the protons in these diastereomers lead to distinct chemical shifts in the ¹H NMR spectrum, which can be analyzed to deduce the absolute configuration. researchgate.net A similar strategy employs α-fluorinated phenylacetic phenylselenoester as a CDA, where the absolute configuration is assigned by comparing experimental and DFT-calculated ¹⁹F NMR chemical shift differences. frontiersin.org

Another sophisticated method combines High-Performance Liquid Chromatography (HPLC) with derivatization. Chiral amines can be reacted with a chiral derivatizing reagent to produce diastereomeric adducts. nih.gov The elution order of these diastereomers on an HPLC column can then be correlated with the absolute configuration. nih.gov This technique is particularly advantageous as it can be used without needing an enantiomeric standard of the amine and can analyze microgram quantities within complex mixtures. nih.gov

Computational methods, particularly those based on Density Functional Theory (DFT), have become indispensable in assigning absolute configurations. frontiersin.orgfrontiersin.org These methods can calculate various chiroptical properties, such as optical rotation (OR), optical rotatory dispersion (ORD), electronic circular dichroism (ECD), and vibrational circular dichroism (VCD). uantwerpen.be By comparing the computationally predicted spectra with experimentally measured spectra, the absolute configuration can be confidently assigned. uantwerpen.be

Table 1: Advanced Methods for Determining Absolute Configuration

| Method | Principle | Key Advantages |

| Chiral NMR with Derivatizing Agents | Formation of diastereomers with a chiral derivatizing agent leads to distinguishable NMR signals that correlate with the absolute configuration. frontiersin.orgresearchgate.net | Simple, convenient, and provides direct structural information without the need for enantiomeric standards. frontiersin.org |

| Chiral HPLC with Derivatization | Diastereomeric adducts formed with a chiral derivatizing agent are separated by HPLC, with the elution order indicating the absolute configuration. nih.govnih.gov | High sensitivity (microgram quantities), applicable to complex mixtures, and does not require enantiomeric standards. nih.gov |

| Computational Chiroptical Spectroscopy (DFT) | Theoretical calculation of chiroptical properties (ORD, ECD, VCD) and comparison with experimental data to determine the absolute configuration. uantwerpen.be | Provides a high level of confidence in the assignment and can be applied to a wide range of chiral molecules. frontiersin.org |

High-Resolution Spectroscopic Techniques for Enantiomeric Purity Determination (e.g., Chiral NMR, Advanced HPLC Methodologies)

Ensuring the enantiomeric purity, or enantiomeric excess (ee), of a chiral compound is as crucial as knowing its absolute configuration. wikipedia.org High-resolution spectroscopic techniques are the primary tools for this quantitative analysis.

Chiral Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining enantiomeric purity. nih.gov This can be achieved through the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs). mdpi.com In the presence of a CSA, the two enantiomers form transient diastereomeric complexes that exhibit separate signals in the NMR spectrum. mdpi.com The integration of these signals allows for the direct calculation of the enantiomeric ratio. Alternatively, reacting the enantiomeric mixture with a chiral derivatizing agent creates a stable mixture of diastereomers, which can also be quantified by integrating their distinct NMR signals. nih.gov For primary amines, a three-component system involving 2-formylphenylboronic acid and enantiopure 1,1'-bi-2-naphthol (B31242) can form diastereoisomeric iminoboronate esters with well-resolved ¹H NMR spectra, enabling easy determination of enantiopurity. nih.gov

Advanced High-Performance Liquid Chromatography (HPLC) methodologies are the gold standard for enantiomeric purity determination. nih.gov Chiral HPLC can be performed in two main ways: using a chiral stationary phase (CSP) or by pre-column derivatization with a chiral reagent. nih.govnih.gov A CSP contains a chiral selector that interacts differently with the two enantiomers, leading to different retention times and their separation. The Whelk-O 1 CSP, for example, has a broadly accepted chiral recognition mechanism. nih.gov Pre-column derivatization converts the enantiomers into diastereomers, which can then be separated on a standard achiral HPLC column. nih.govnih.gov The area under each peak in the chromatogram is proportional to the amount of that enantiomer, allowing for precise calculation of the enantiomeric excess. nih.gov

Table 2: Comparison of High-Resolution Spectroscopic Techniques for Enantiomeric Purity

| Technique | Principle | Typical Data Output |

| Chiral NMR Spectroscopy | Enantiomers are distinguished using chiral solvating or derivatizing agents, leading to separate, quantifiable signals. mdpi.com | ¹H or ¹³C NMR spectrum with distinct peaks for each enantiomer; integration provides the enantiomeric ratio. mdpi.com |

| Chiral HPLC | Separation of enantiomers on a chiral stationary phase or as diastereomeric derivatives on an achiral phase. nih.govnih.gov | Chromatogram showing two separated peaks corresponding to each enantiomer; peak area is used to calculate enantiomeric excess. nih.gov |

X-ray Crystallographic Analysis of this compound Derivatives for Solid-State Structure Determination

X-ray crystallography is an unparalleled technique for the direct and unambiguous determination of the three-dimensional structure of a molecule in the solid state. For this compound, obtaining suitable single crystals of the parent amine can be challenging. Therefore, the formation of derivatives, such as salts with achiral or chiral acids, is a common strategy to facilitate crystallization.

The process involves reacting this compound with a suitable acid to form a salt, which is then crystallized from an appropriate solvent system. The resulting single crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern of the X-rays is collected and analyzed to generate an electron density map of the crystal. This map is then used to determine the precise positions of all atoms in the molecule, including their stereochemical arrangement.

The presence of the heavy iodine atom in this compound is particularly advantageous for X-ray crystallography. The strong scattering of X-rays by the iodine atom can aid in solving the phase problem and allows for the reliable determination of the absolute configuration using anomalous dispersion effects. This provides an unequivocal confirmation of the "(R)" designation. Furthermore, the crystal structure reveals detailed information about bond lengths, bond angles, and torsion angles, providing a complete picture of the molecule's conformation in the solid state. It also elucidates intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of the molecules in the crystal lattice.

Advanced Vibrational Spectroscopy (e.g., IR, Raman) for Conformational and Intermolecular Interaction Studies

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides valuable insights into the conformational landscape and intermolecular interactions of this compound. mdpi.comyoutube.com These methods probe the vibrational modes of a molecule, which are sensitive to its structure and environment. americanpharmaceuticalreview.com

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. youtube.com The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to specific functional groups. For example, the N-H stretching vibrations of the primary amine group typically appear in the region of 3200-3500 cm⁻¹. youtube.com The position and shape of these bands can provide information about hydrogen bonding interactions. The C-H stretching and bending vibrations of the aromatic ring and the ethyl group, as well as the C-I stretching vibration, will also be present in the spectrum.

Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light (usually from a laser). youtube.com The selection rules for Raman spectroscopy are different from those of IR, meaning that some vibrational modes may be more prominent in one technique than the other. For instance, the symmetric vibrations of the aromatic ring are often strong in the Raman spectrum.

By comparing the experimental vibrational spectra with those predicted by computational methods (such as DFT), a detailed understanding of the conformational preferences of this compound can be achieved. Different conformers will have slightly different vibrational frequencies, and the experimental spectrum often represents a population-weighted average of the spectra of the individual conformers present at a given temperature. Furthermore, changes in the vibrational spectra upon changes in concentration or solvent can reveal details about intermolecular interactions, such as the formation of hydrogen-bonded dimers or aggregates. mdpi.com

Theoretical and Computational Studies of this compound

Computational chemistry provides powerful tools to investigate the properties and reactivity of chiral molecules at an atomic level. For this compound, a chiral primary amine with significant applications in synthetic chemistry, theoretical studies offer deep insights into its behavior. These computational approaches, ranging from quantum mechanics to classical dynamics, are crucial for understanding reaction mechanisms, predicting spectroscopic properties, analyzing conformational landscapes, and establishing relationships between structure and physicochemical characteristics.

Q & A

Basic Research Questions

Q. What are the preferred synthetic routes for (1R)-1-(4-iodophenyl)ethanamine, and how does stereochemical purity impact yield?

- Methodology : The compound can be synthesized via asymmetric reductive amination of 4-iodophenylacetone using chiral catalysts (e.g., Ru-BINAP complexes) to ensure enantiomeric excess (ee) >98%. Purification via recrystallization or chiral chromatography is critical to isolate the (1R)-enantiomer. Yield optimization requires controlling reaction temperature (0–5°C) and solvent polarity (e.g., ethanol/water mixtures) .

- Data Consideration : Monitor ee using chiral HPLC with a cellulose-based column and compare retention times to racemic standards .

Q. How is this compound characterized structurally, and what analytical techniques validate its configuration?

- Methodology :

- X-ray crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., SHELXL software ).

- NMR : Analyze and spectra for diastereotopic splitting (e.g., CH group at δ 1.2–1.4 ppm) and coupling constants to confirm stereochemistry .

Advanced Research Questions

Q. What strategies resolve conflicting crystallographic and spectroscopic data for this compound derivatives?

- Methodology :

- Multi-technique validation : Cross-reference X-ray data (e.g., C–I bond lengths ~2.09 Å) with DFT-optimized geometries (B3LYP/6-311+G(d,p)) to identify outliers .

- Dynamic NMR : Investigate rotational barriers of the ethanamine group if temperature-dependent splitting occurs, indicating conformational flexibility .

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

- Methodology :

- DFT calculations : Use Gaussian09 with the M06-2X functional to model transition states for Suzuki-Miyaura coupling (e.g., iodine substitution with boronic acids). Key parameters include activation energy () and charge distribution on iodine .

- Solvent Effects : Include PCM models for DMF or THF to simulate reaction environments .

Q. What are the challenges in scaling up enantioselective synthesis while maintaining ee >99%?

- Methodology :

- Process Optimization : Use microreactors to enhance mixing and heat transfer during reductive amination. Monitor ee in real-time using inline FTIR .

- Catalyst Recycling : Immobilize chiral catalysts on silica supports to reduce costs; test leaching via ICP-MS .

- Data Analysis : Pilot-scale batches often show reduced ee due to kinetic resolution; address this by adjusting substrate-to-catalyst ratios .

Key Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.